

Application Note and Protocol: Solid-Phase Synthesis of Z-Tyr-OH

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Compound of Interest

Compound Name: Z-Tyr-OH

Cat. No.: B554332

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains on an insoluble polymer support. [1][2][3] This application note provides a detailed protocol for the synthesis of N-Carboxybenzyl-L-tyrosine (**Z-Tyr-OH**) using solid-phase techniques. **Z-Tyr-OH** is a crucial building block in the synthesis of bioactive peptides and pharmaceutical intermediates. [4][5] The N-terminal Carboxybenzyl (Cbz or Z) protecting group prevents unwanted side reactions during peptide coupling. [4]

This protocol utilizes a Wang resin, a standard support for Fmoc-based SPPS, which allows for the cleavage of the final product with a C-terminal carboxylic acid upon treatment with trifluoroacetic acid (TFA). [6] To prevent side reactions, the phenolic hydroxyl group of tyrosine is temporarily protected with a tert-Butyl (tBu) group, which is cleaved concurrently with the resin linkage by TFA.

Experimental Protocols

Resin Preparation and Swelling

Proper swelling of the resin is critical for ensuring accessibility of reactive sites within the polymer matrix. [3]

- Step 1: Place the required amount of Wang resin (e.g., 1.0 g, with a typical loading capacity of 0.4-0.8 mmol/g) into a solid-phase synthesis vessel.

- Step 2: Add dichloromethane (DCM, ~15 mL per gram of resin) and agitate gently for 20-30 minutes at room temperature to swell the resin.
- Step 3: Drain the DCM using vacuum filtration.
- Step 4: Wash the resin three times with N,N-dimethylformamide (DMF) to prepare it for the coupling reaction.

Loading of Z-Tyr(tBu)-OH onto Wang Resin

This procedure describes the esterification of the first amino acid to the hydroxyl groups of the Wang resin using the Diisopropylcarbodiimide (DIC) and 4-Dimethylaminopyridine (DMAP) method.^{[6][7]}

- Step 1: In a separate flask, dissolve Z-Tyr(tBu)-OH (4 equivalents relative to resin loading capacity) and 1-Hydroxybenzotriazole (HOBt) (4 equivalents) in a minimal amount of DMF.
- Step 2: Add the solution from Step 1 to the swollen resin in the reaction vessel.
- Step 3: In a small vial, dissolve DMAP (0.1 equivalents) in a minimal amount of DMF.
- Step 4: Add DIC (4 equivalents) to the resin mixture and agitate. Immediately after, add the DMAP solution to the vessel.
- Step 5: Agitate the mixture at room temperature for 12 hours to ensure complete coupling.
- Step 6: Drain the reaction solution and wash the resin thoroughly with DMF (3 times), a 1:1 mixture of DCM/DMF (3 times), and finally DCM (3 times).

Capping of Unreacted Sites

To prevent the formation of deletion sequences in subsequent steps (if any) and to simplify purification, any unreacted hydroxyl groups on the resin are capped using acetic anhydride.^{[7][8]}

- Step 1: Prepare a capping solution of DCM, methanol (MeOH), and N,N-Diisopropylethylamine (DIPEA) in a 17:2:1 ratio. Alternatively, a solution of acetic anhydride (2 equivalents) and DIPEA (2 equivalents) in DCM can be used.^{[7][8]}

- Step 2: Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.
- Step 3: Drain the capping solution and wash the resin extensively with DCM (4 times) and DMF (4 times).
- Step 4: Dry the resin under vacuum. The substitution level can be estimated from weight gain or determined spectrophotometrically after Fmoc removal (if an Fmoc-amino acid were used).^[7]

Cleavage and Deprotection

The final step involves cleaving the **Z-Tyr-OH** from the resin and simultaneously removing the tBu side-chain protecting group using a TFA-based cleavage cocktail.^[9]

- Step 1: Place the dried, loaded resin in a round-bottom flask.
- Step 2: Prepare the cleavage cocktail: 95% TFA, 2.5% deionized water, and 2.5% Triisopropylsilane (TIS) (v/v/v). The water and TIS act as scavengers to trap the reactive cations generated during cleavage, protecting the tyrosine residue.
- Step 3: Add the cleavage cocktail to the resin (~10 mL per gram of resin) in a fume hood.
- Step 4: Gently agitate the mixture at room temperature for 2-3 hours.
- Step 5: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small amount of fresh TFA and combine the filtrates.
- Step 6: Precipitate the crude **Z-Tyr-OH** by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.
- Step 7: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
- Step 8: Isolate the precipitate by centrifugation, decant the ether, and wash the solid with cold ether two more times.

- Step 9: Dry the crude product under vacuum. The product can then be purified by reverse-phase HPLC.

Data Presentation

Quantitative data is crucial for evaluating the success of the synthesis. Below are tables summarizing typical efficiencies and purity results for the described process.

Table 1: Comparison of Loading Methods for Tyr(tBu) on Wang Resin

Coupling Method	Reagents	Reaction Time (h)	Reported Yield (%)	Reference
Active Ester	Fmoc-Tyr(tBu)-OH, HOBt, DMA	5	>90	[10]
DCB	Fmoc-Tyr(tBu)-OH, 2,6-dichlorobenzoyl chloride, THF	3	99	[10]

| DIC/DMAP | Z-Tyr(tBu)-OH, DIC, DMAP, HOBt | 12 | 85-95 (Typical) |[6][7] |

Table 2: Synthesis Yield and Purity

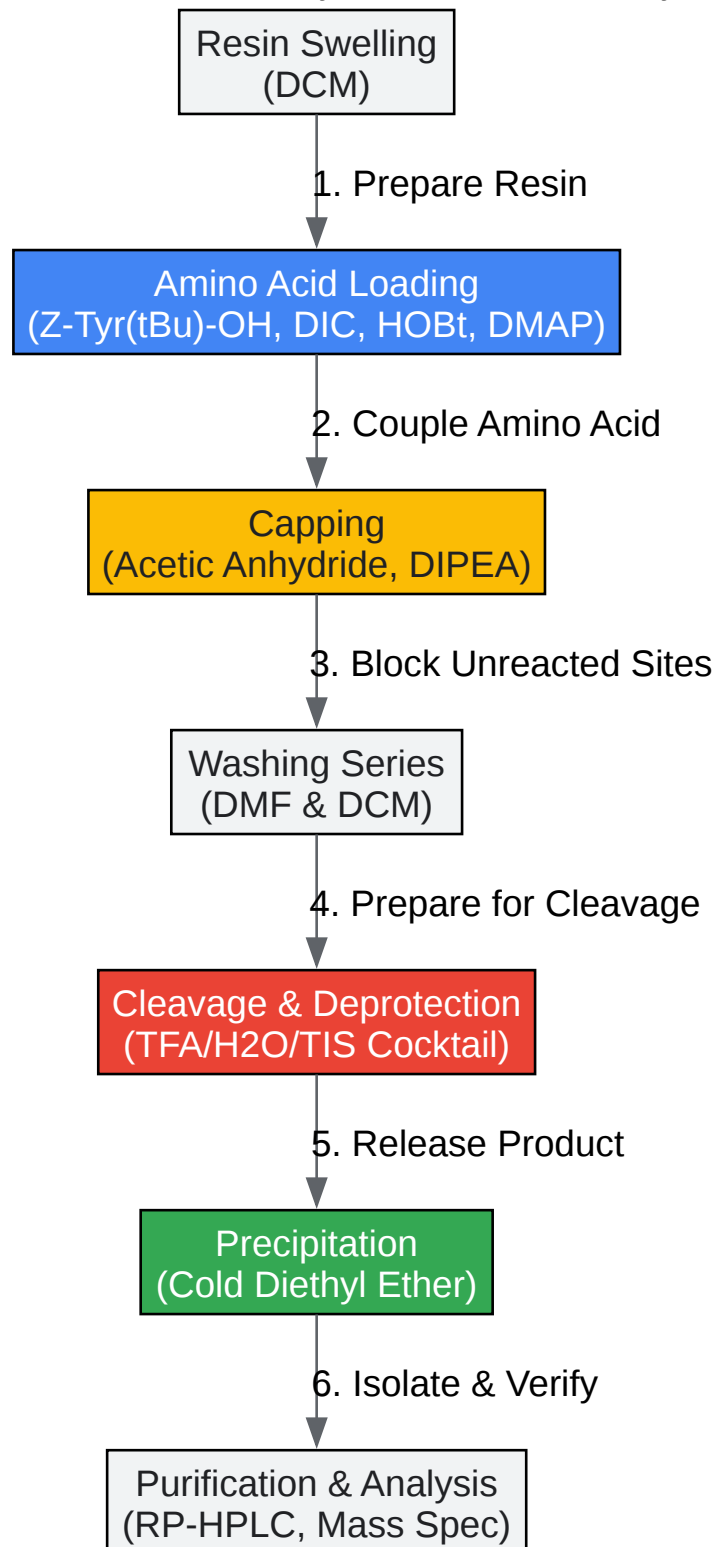
Parameter	Typical Result	Analysis Method
Resin Loading Efficiency	0.4 - 0.7 mmol/g	Weight Gain / Spectrophotometry
Final Cleavage Yield	> 90%	Based on initial loading
Crude Purity	> 85%	RP-HPLC (280 nm)

| Final Purity (Post-HPLC) | > 98% | RP-HPLC / Mass Spectrometry |

Visualizations

Diagrams help visualize the experimental process and chemical transformations.

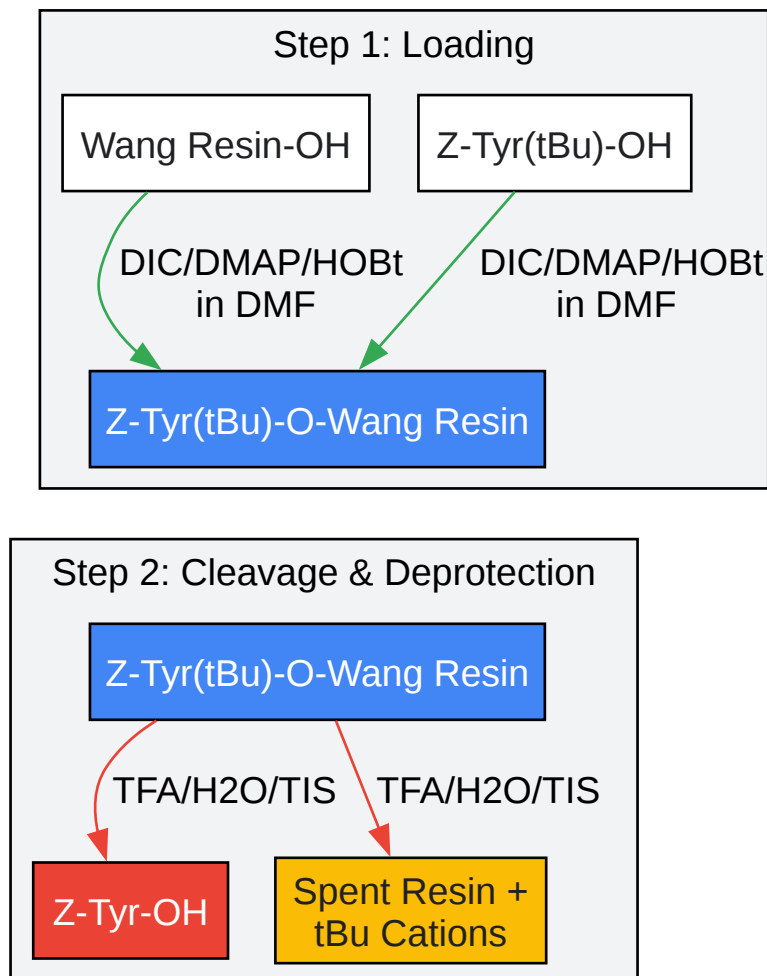
Overall Workflow for Z-Tyr-OH Solid-Phase Synthesis



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Caption: Experimental workflow for the solid-phase synthesis of **Z-Tyr-OH**.

Key Chemical Transformations in Z-Tyr-OH Synthesis



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Caption: Chemical pathway showing resin loading and final cleavage steps.

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